molecular formula C14H26N2O2 B4398548 N,N'-dipropylcyclohexane-1,4-dicarboxamide

N,N'-dipropylcyclohexane-1,4-dicarboxamide

Cat. No.: B4398548
M. Wt: 254.37 g/mol
InChI Key: OLLVCIJRBTZXJE-UHFFFAOYSA-N
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Description

N,N’-dipropyl-1,4-cyclohexanedicarboxamide is a chemical compound with the molecular formula C14H26N2O2 It is a derivative of 1,4-cyclohexanedicarboxamide, where the amide groups are substituted with dipropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dipropyl-1,4-cyclohexanedicarboxamide typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with dipropylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of N,N’-dipropyl-1,4-cyclohexanedicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-dipropyl-1,4-cyclohexanedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N,N’-dipropyl-1,4-cyclohexanedicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-dipropyl-1,4-cyclohexanedicarboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Cyclohexanedicarboxamide: The parent compound without dipropyl substitution.

    N,N’-dimethyl-1,4-cyclohexanedicarboxamide: A similar compound with dimethyl substitution instead of dipropyl.

    N,N’-diethyl-1,4-cyclohexanedicarboxamide: A compound with diethyl substitution.

Uniqueness

The dipropyl groups may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes .

Properties

IUPAC Name

1-N,4-N-dipropylcyclohexane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-3-9-15-13(17)11-5-7-12(8-6-11)14(18)16-10-4-2/h11-12H,3-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLVCIJRBTZXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCC(CC1)C(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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